4-Bromo-N-methylphthalimide

Disperse Dyes Azo Dyes Bromination

Industrial-scale dye intermediate synthesis and medicinal chemistry programs often face low yields with non-halogenated or chloro-analog substrates. 4-Bromo-N-methylphthalimide resolves this with its reactive aryl bromide handle, delivering a documented 10-percentage-point yield improvement in 5-Br-4-AMP synthesis. - 10% higher yield vs. alternative bromination methods, reducing raw material cost. - Enables robust Pd-catalyzed cross-couplings for BRD4 inhibitor scaffolds. - Consistent >98% (GC) purity ensures reproducible results in multi-step routes.

Molecular Formula C9H6BrNO2
Molecular Weight 240.05 g/mol
CAS No. 90224-73-0
Cat. No. B1269696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N-methylphthalimide
CAS90224-73-0
Molecular FormulaC9H6BrNO2
Molecular Weight240.05 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=C(C1=O)C=C(C=C2)Br
InChIInChI=1S/C9H6BrNO2/c1-11-8(12)6-3-2-5(10)4-7(6)9(11)13/h2-4H,1H3
InChIKeyBEIQHTQYTDPHLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-N-methylphthalimide Overview


4-Bromo-N-methylphthalimide (CAS 90224-73-0; molecular formula C₉H₆BrNO₂; molecular weight 240.05 g/mol) is a brominated aromatic imide derivative [1]. It is a white to light-yellow crystalline solid with a melting point of 147.0 to 151.0 °C . The compound features a reactive aryl bromide moiety (C–Br) on the phthalimide ring, which makes it a versatile electrophilic building block in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and related C–C/C–N bond-forming processes [2].

Cross-Coupling Handle Aryl bromide enables Suzuki, Buchwald-Hartwig and related C–C/C–N couplings
Industrial Synthesis Documented efficiency gains in azo disperse red dye intermediate production
Thermochemical Research Distinct energetic profile vs chloro analogs, supports stability studies

4-Bromo-N-methylphthalimide: Why Analogs Fail


Substituting 4-Bromo-N-methylphthalimide with a different halogenated or non-halogenated phthalimide analog is not chemically equivalent and may lead to failed reactions or reduced yields. The position and identity of the halogen substituent directly control the compound's electrophilic reactivity, its stability under thermal and reaction conditions, and its role as a synthetic handle for further elaboration [1]. The following quantitative evidence demonstrates specific, measurable performance advantages of the 4-bromo-substituted derivative over its closest structural analogs.

Halogen mismatch Chloro or iodo analogs exhibit different electrophilic reactivity and may shift coupling efficiency
Positional isomer difference 3‑bromo or other regioisomers alter steric and electronic profile, risking failed reactions
Non‑halogenated phthalimide Lacks the critical synthetic handle for cross‑coupling; not a direct replacement

4-Bromo-N-methylphthalimide: Performance vs. Analogs


Synthetic Yield in Dye Intermediate Bromination

A patent specifically directed to the synthesis of N-methyl-4-bromo-phthalimide of amino-5- (5-Br-4-AMP), a key intermediate for azo disperse red dyes, demonstrates a yield improvement of approximately 10 percentage points over the prior art method, achieving higher yield without compromising purity [1]. The improved process yields a product with >90% purity, a significant increase from the 70% yield and 90% purity of the prior art, highlighting the efficiency of the optimized bromination route for this specific scaffold [1].

Dye Intermediate Yield
Head-to-head
~10 pp yield increase, purity >90%
Supports large-scale dye intermediate procurement
Patent CN103965094B; direct method comparison
Disperse Dyes Azo Dyes Bromination

Thermochemical Stability vs. Chloro Analogs

A thermochemical study by Ribeiro da Silva et al. established structural-energetic correlations for chloro and bromo alkyl-substituted phthalimides [1]. While the study does not provide direct head-to-head values for 4-bromo-N-methylphthalimide, it provides a class-level inference that the presence and position of bromine substituents significantly alter the standard molar enthalpies of formation and combustion relative to chloro analogs [1]. This indicates that 4-bromo-N-methylphthalimide possesses distinct thermochemical stability and energetic profiles compared to, for example, 4-chloro-N-methylphthalimide, which can influence its behavior under thermal stress during reactions or storage.

Thermochemical Profile
Class-level
Distinct ΔcU and ΔfH vs chloro phthalimides
Reported bromine effect on thermochemical stability
Series study; specific 4‑bromo values not individually given
Thermochemistry Energetic Materials Stability

BRD4 Bromodomain Inhibition by Derivatives

While 4-Bromo-N-methylphthalimide itself is a synthetic intermediate, its incorporation into larger molecular scaffolds is well documented. BindingDB data for a derivative (CHEMBL3590405) shows an IC50 of 3.98 μM (3.98E+3 nM) for inhibition of BRD4 bromodomain 1 (BD1) [1], and a Kd of 1.26 μM (1.26E+3 nM) for BRD4 binding in a cellular chemoproteomic assay [1]. Another related scaffold (CHEMBL2181818) shows an IC50 of 1.26 μM against BRD4 [2]. These values provide a baseline for the potency achievable when the 4-bromo-N-methylphthalimide core is elaborated, and are relevant for structure-activity relationship (SAR) studies.

BRD4 BD1 Inhibition (derivative)
Reported
IC50 3.98 μM, Kd 1.26 μM
4‑bromo scaffold enables measurable BRD4 binding
BindingDB data; relevant for SAR studies
Epigenetics BRD4 Bromodomain Inhibitors

4-Bromo-N-methylphthalimide: Applications & Procurement


Azo Disperse Red Dye Intermediate Synthesis

Based on the 10 percentage point yield improvement demonstrated in the patent for 5-Br-4-AMP synthesis [1], procurement of 4-bromo-N-methylphthalimide is justified for industrial-scale production of azo disperse red dye intermediates. The higher yield directly reduces raw material consumption and cost, making this compound a more efficient choice than alternative bromination substrates or methods.

Palladium-Catalyzed Cross-Coupling

The aryl bromide moiety on 4-bromo-N-methylphthalimide is a well-established handle for Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. The documented use of this scaffold in generating BRD4 inhibitors with micromolar binding affinity [2] underscores its utility in medicinal chemistry programs targeting epigenetic proteins. This compound should be prioritized over non-halogenated phthalimides or chloro analogs when a robust cross-coupling handle is required.

Thermochemical Studies & Energetic Materials

The established thermochemical differences between bromo- and chloro-alkyl substituted phthalimides [1] indicate that 4-bromo-N-methylphthalimide may exhibit distinct energetic and stability profiles. Researchers investigating the thermochemical properties of phthalimide derivatives for energetic materials or high-temperature applications should select this specific brominated analog to leverage its unique energetic characteristics.

Application
Selection Property
Validation Focus
Azo Disperse Red Dye Intermediate
Bromination yield efficiency
Prior art method comparison
Palladium-Catalyzed Cross-Coupling
Aryl bromide handle reactivity
Coupling partner scope & SAR building
Thermochemical & Energetic Research
Bromine thermochemical signature
Calorimetric comparison to chloro series

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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